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Compound of Interest

Compound Name: T-448

Cat. No.: B3028096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

T-448 (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT human

immunoglobulin G1 (hIgG1) antibody demonstrating a multi-faceted mechanism of action for

enhancing anti-tumor immunity. This guide provides a comparative analysis of T-448's on-target

effects, supported by preclinical and clinical data, with a focus on its interaction with genetic

models and its superiority over functionally deficient alternatives.

Executive Summary
T-448 leverages a functional Fc domain to elicit its potent anti-tumor activity. This is primarily

achieved through three key on-target effects: the depletion of regulatory T cells (Tregs), the

activation of effector T cells, and the modulation of antigen-presenting cells (APCs). Genetic

and cellular models have been instrumental in elucidating these mechanisms, demonstrating

the critical role of Fc-gamma receptor (FcγR) engagement for optimal therapeutic efficacy.

Preclinical studies in murine models and data from a Phase 1 clinical trial underscore the

importance of this Fc-competent design, showing superior activity compared to Fc-disabled

versions and providing a strong rationale for its ongoing clinical development.
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Model Treatment Group Key Finding Quantitative Data

Multiple Myeloma Fc-enabled anti-TIGIT
Effective control of

disease progression

Disease progression

significantly inhibited

(qualitative)

Multiple Myeloma Fc-disabled anti-TIGIT
Inactive, no control of

disease progression
-

Syngeneic Tumor

Models

T-448 (FcγR-engaging

isotype) + anti-PD1

Strong anti-tumor

effect

Correlated with Treg

depletion and CD8 T

cell activation

Syngeneic Tumor

Models

Fc-dead format anti-

TIGIT + anti-PD1

Absent anti-tumor

effect

No significant Treg

depletion or CD8 T

cell activation

Clinical Data: Phase 1 Dose-Escalation Trial (Advanced
Solid Tumors)
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Parameter Result Quantitative Change

Clinical Response (n=20)

Partial Response 1 patient -

Stable Disease 9 patients -

Pharmacodynamics

CD8+ T cell / Treg Ratio
Increased functional immune

response
Two-fold increase

CD8+ TIGIT- / CD8+ TIGIT+ T

cell Ratio

Shift towards a more functional

T cell phenotype
Four-fold increase

TIGIT+ cells in Tumor Biopsies

(n=22)

Target engagement in the

tumor microenvironment

Significant decrease in 21 out

of 22 paired biopsies

Treg Depletion
Sustained depletion of

suppressive Tregs

Observed at multiple dose

levels

CD8+ T cell Proliferation
Increased proliferation of

memory CD8 T cells

Increased Ki67 expression

during the first treatment cycle

Mandatory Visualization
Signaling Pathway of T-448 Action
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Caption: T-448's multifaceted mechanism of action in the tumor microenvironment.

Experimental Workflow: In Vivo Murine Tumor Model
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Caption: Workflow for assessing T-448 efficacy in syngeneic mouse tumor models.

Experimental Protocols
In Vivo Murine Syngeneic Tumor Models
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Cell Culture: CT26 or EMT6 murine colorectal or breast cancer cell lines are cultured in

appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and

antibiotics at 37°C in a humidified 5% CO2 incubator.

Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously injected in the

right flank with 1 x 10^6 CT26 or EMT6 cells in 100 µL of sterile phosphate-buffered saline

(PBS).

Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the

tumor dimensions with a digital caliper. Tumor volume is calculated using the formula: (length

x width^2) / 2.

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are

randomized into treatment groups. T-448 or control antibodies (isotype control, Fc-dead anti-

TIGIT) are administered intraperitoneally at specified doses and schedules.

Efficacy Evaluation: Tumor volumes are measured throughout the study. At the study

endpoint, tumors are excised and weighed. Tumor growth inhibition is calculated as a

percentage of the control group.

Pharmacodynamic Analysis: Tumors and spleens are harvested for immune cell profiling by

flow cytometry to analyze the frequency and activation state of CD8+ T cells, Tregs, and

other immune cell populations.

Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes

Tumor Digestion: Excised tumors are mechanically dissociated and enzymatically digested

(e.g., using collagenase and DNase) to obtain a single-cell suspension.

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled

antibodies against cell surface markers to identify different immune cell populations. A typical

panel for T cell analysis includes antibodies against CD45, CD3, CD4, CD8, FoxP3 (for

Tregs), and Ki67 (for proliferation).

Intracellular Staining: For intracellular markers like FoxP3 and Ki67, cells are fixed and

permeabilized using a specialized buffer kit according to the manufacturer's instructions
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before adding the respective antibodies.

Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.

Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the

percentage and absolute numbers of different immune cell populations within the tumor

microenvironment.

In Vitro T Cell Suppression Assay
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy

donor blood using Ficoll-Paque density gradient centrifugation. CD4+CD25+ Tregs and

CD4+CD25- responder T cells (Teff) are then isolated using magnetic-activated cell sorting

(MACS).

Cell Labeling: Teff cells are labeled with a proliferation dye such as carboxyfluorescein

succinimidyl ester (CFSE).

Co-culture: Labeled Teff cells are co-cultured with unlabeled Tregs at different ratios (e.g.,

1:1, 1:2, 1:4) in the presence of T cell stimuli (e.g., anti-CD3/CD28 beads or antibodies).

Proliferation Analysis: After 3-5 days of co-culture, the proliferation of Teff cells is assessed

by measuring the dilution of the CFSE dye using flow cytometry.

Suppression Calculation: The percentage of suppression is calculated by comparing the

proliferation of Teff cells in the presence of Tregs to the proliferation of Teff cells alone. The

effect of T-448 on Treg suppressive function can be evaluated by adding the antibody to the

co-culture.

Conclusion
The on-target effects of T-448 are robustly confirmed through a combination of preclinical and

clinical data. Genetic and cellular models have been pivotal in demonstrating that the FcγR-

engaging property of T-448 is essential for its multifaceted mechanism of action, which includes

the critical depletion of immunosuppressive Tregs and the activation of the anti-tumor immune

response. These findings differentiate T-448 from Fc-functionally silent anti-TIGIT antibodies
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and provide a strong scientific foundation for its continued investigation as a promising

immuno-oncology therapeutic.

To cite this document: BenchChem. [Confirming On-Target Effects of T-448 with Genetic
Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028096#confirming-on-target-effects-of-t-448-with-
genetic-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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